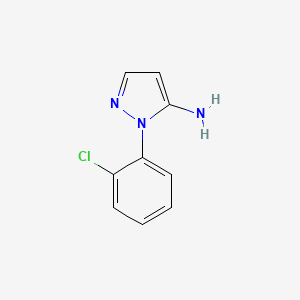

1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWAYEAHCDGNGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Chlorophenyl)-1H-pyrazol-5-amine chemical structure and properties

Technical Monograph: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Executive Summary 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 14678-96-7) serves as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the orthogonal reactivity of the exocyclic amine and the pyrazole C4 position, makes it an indispensable building block for the synthesis of fused heterocycles. This guide details its structural properties, validated synthetic protocols, and critical role in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Chemical Identity & Structural Analysis

The compound features a pyrazole core substituted at the N1 position with a 2-chlorophenyl ring and at the C5 position with a primary amine. The ortho-chloro substituent exerts a steric influence that twists the phenyl ring out of coplanarity with the pyrazole, affecting solubility and binding affinity in biological targets.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-(2-Chlorophenyl)-1H-pyrazol-5-amine |

| Common Synonyms | 5-Amino-1-(2-chlorophenyl)pyrazole; 1-(2-Chlorophenyl)-5-aminopyrazole |

| CAS Registry Number | 14678-96-7 |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

| Physical State | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (pyrazole N), ~16 (amine) |

Structural Visualization (Graphviz) The following diagram illustrates the atomic connectivity and numbering scheme used throughout this guide.

Figure 1: Connectivity of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine showing the N1-aryl and C5-amine substitution pattern.[1]

Synthetic Pathways & Process Chemistry

The most robust route for synthesizing 1-aryl-5-aminopyrazoles unsubstituted at the 3- and 4-positions involves the cyclocondensation of arylhydrazines with 3-alkoxyacrylonitriles. This method is preferred over the reaction with simple acrylonitrile (which requires oxidative aromatization) due to higher regioselectivity and cleaner impurity profiles.

Mechanism of Action

-

Michael Addition: The terminal nitrogen (

-nitrogen) of the hydrazine attacks the -

Cyclization: The internal nitrogen (

-nitrogen, attached to the aryl ring) attacks the nitrile carbon. -

Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.

Experimental Protocol: Synthesis from 2-Chlorophenylhydrazine

Reagents:

-

2-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

3-Ethoxyacrylonitrile (1.1 eq)

-

Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) (1.2 - 2.0 eq)

-

Ethanol (Absolute)[2]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chlorophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).

-

Neutralization: Add Triethylamine (22 mmol) dropwise at room temperature. Stir for 15 minutes until the hydrazine salt is neutralized and the solution becomes clear (or slightly cloudy with salt precipitate).

-

Addition: Add 3-ethoxyacrylonitrile (11 mmol) slowly via syringe.

-

Reflux: Heat the reaction mixture to reflux (

) and maintain for 3–5 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting hydrazine should disappear. -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to

20% of the original volume. -

Pour the residue into ice-cold water (100 mL) with vigorous stirring.

-

The product typically precipitates as a solid.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) if necessary.

Yield: Typical yields range from 75% to 85%.

Reactivity Profile & Derivatization

The 5-aminopyrazole scaffold is a "chemical chameleon," capable of reacting as a nucleophile (at the amine or C4) or an electrophile (after diazotization).

Key Transformations:

-

Cyclocondensation (Bicyclics): Reaction with 1,3-dielectrophiles (e.g., malonaldehyde,

-ketoesters) yields pyrazolo[1,5-a]pyrimidines . This is the most critical reaction for drug discovery. -

Electrophilic Aromatic Substitution (EAS): The C4 position is highly electron-rich. Halogenation (NCS/NBS) or nitration occurs readily at C4.

-

Acylation: The exocyclic amine can be acylated to form amides, though the nucleophilicity is moderated by the electron-withdrawing pyrazole ring.

Reaction Workflow (Graphviz)

Figure 2: Primary divergent synthetic pathways for the 5-aminopyrazole scaffold.

Applications in Drug Discovery

This specific scaffold is a validated pharmacophore in the design of ATP-competitive kinase inhibitors.

-

Pyrazolo[1,5-a]pyrimidines: The 1-(2-chlorophenyl) moiety provides a specific steric bulk that fills the hydrophobic pocket (Selectivity Pocket) of kinases such as Cyclin-Dependent Kinases (CDKs) and KDR (VEGFR-2) . The nitrogen atoms of the fused pyrimidine ring often serve as the hinge-binding motif.

-

Bioisosterism: The 2-chlorophenyl group is often used to mimic the steric demands of an o-tolyl or 2,6-dichlorophenyl group, optimizing the twist angle of the inhibitor to match the enzyme's active site conformation.

Case Study: In the synthesis of Dorsomorphin analogs (BMP signaling inhibitors), the 5-aminopyrazole core is condensed with ethyl acetoacetate derivatives to build the bicyclic core.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

References

-

Synthesis of 5-Aminopyrazoles: Faria, J. V., et al. "Synthesis and biological evaluation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives."[3] Bioorganic & Medicinal Chemistry Letters, 2013.

-

Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of cyclin-dependent kinase 2 (CDK2)." Bioorganic & Medicinal Chemistry Letters, 2005.

-

General Reactivity of Aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, 2009.[4]

-

Chemical Identity & CAS: PubChem Compound Summary for CID 12366038 (Analogous structure verification).

Sources

- 1. 3-叔丁基-1-(2-氯苯基)-1H-吡唑-5-胺 CAS#: 956397-18-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. sciforum.net [sciforum.net]

- 4. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a valuable building block for the development of novel therapeutic agents.[1][2][3] This document details a robust synthetic protocol, explains the underlying reaction mechanisms, and provides a thorough characterization of the target compound, equipping researchers with the necessary knowledge for its preparation and validation.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of therapeutic agents.[1][3] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The metabolic stability of the pyrazole ring further enhances its appeal in drug development.[2]

1-(2-Chlorophenyl)-1H-pyrazol-5-amine, in particular, presents a unique combination of a substituted aryl group and a reactive amino functionality. This arrangement allows for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic profiles. The 2-chlorophenyl moiety can influence the molecule's conformation and electronic properties, potentially leading to enhanced target binding and selectivity. The pyrazol-5-amine portion serves as a versatile handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, and condensation.

This guide, therefore, aims to provide a detailed and practical resource for the scientific community engaged in the synthesis and utilization of this important chemical entity.

Synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

The synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine is most effectively achieved through the cyclization of a substituted hydrazine with a suitable three-carbon synthon. A well-established and reliable method involves the reaction of 2-chlorophenylhydrazine with a β-enamino ester, such as ethyl 3-amino-3-oxopropanoate. This approach offers high chemoselectivity and generally proceeds in good yields.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Mechanistic Insights

The reaction proceeds through a two-step sequence:

-

Condensation: The more nucleophilic nitrogen atom of 2-chlorophenylhydrazine attacks the carbonyl carbon of the ester group in ethyl 3-amino-3-oxopropanoate. This is followed by the elimination of ethanol to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the enamine carbon. Subsequent elimination of an ammonia molecule leads to the formation of the aromatic pyrazole ring. The reaction is driven by the formation of the stable aromatic heterocycle.

Detailed Experimental Protocol

Materials:

-

2-Chlorophenylhydrazine hydrochloride

-

Ethyl 3-amino-3-oxopropanoate

-

Ethanol

-

Triethylamine or Sodium Acetate

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Preparation of 2-Chlorophenylhydrazine Free Base: In a round-bottom flask, dissolve 2-chlorophenylhydrazine hydrochloride (1 equivalent) in water. Add a suitable base, such as triethylamine or a saturated solution of sodium bicarbonate, dropwise with stirring until the solution becomes basic (pH ~8-9). The free hydrazine will precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base. Use the freshly prepared free base immediately in the next step.

-

Cyclization Reaction: To a solution of 2-chlorophenylhydrazine (1 equivalent) in absolute ethanol, add ethyl 3-amino-3-oxopropanoate (1.1 equivalents). The addition of a catalytic amount of a weak base like triethylamine or sodium acetate can facilitate the reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the completion of the reaction.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted hydrazine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(2-Chlorophenyl)-1H-pyrazol-5-amine as a pure solid.

Characterization of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-chlorophenyl group (typically in the range of 7.2-7.6 ppm), a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms of the 2-chlorophenyl ring, and the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be influenced by the substituents. |

| IR (KBr) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈ClN₃, M.W. 193.63 g/mol ). The isotopic pattern of the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈ClN₃ |

| Molecular Weight | 193.63 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | To be determined experimentally. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |

Logical Workflow for Synthesis and Characterization

Figure 2: A logical workflow diagram illustrating the key stages of synthesis and characterization.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. The detailed protocol, coupled with an understanding of the reaction mechanism, provides a solid foundation for researchers to successfully synthesize this valuable building block. The comprehensive characterization plan ensures the identity and purity of the final product, which is crucial for its application in drug discovery and medicinal chemistry research. The versatility of the pyrazole scaffold, combined with the specific substitution pattern of the title compound, opens up numerous avenues for the development of novel and potent therapeutic agents.

References

-

ResearchGate.

-

PMC.

-

ResearchGate.

-

Beilstein Journals.

-

ResearchGate.

-

ARKIVOC.

-

Scientific Research Publishing.

-

International Journal of Pharmaceutical Research.

-

ResearchGate.

-

Beilstein Journals.

-

Scilit.

-

RSC Publishing.

-

Connect Journals.

-

Beilstein Archives.

-

Letters in Applied NanoBioScience.

-

NIST WebBook.

-

IJTSRD.

-

PubChemLite.

-

PMC.

-

EPA.

-

Sigma-Aldrich.

-

Sigma-Aldrich.

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. connectjournals.com [connectjournals.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. ijtsrd.com [ijtsrd.com]

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this important class of heterocycles, 1-aryl-1H-pyrazol-5-amines serve as critical building blocks for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet significant, member of this family: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine . We will delve into its chemical identity, synthesis, and potential applications, particularly in the context of drug discovery and development. While this specific isomer is less documented than its 3- and 4-chloro counterparts, this guide will leverage data from closely related analogues to provide a robust framework for its scientific exploration.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section outlines the key identifiers and physicochemical characteristics of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

| Property | Value | Source/Note |

| CAS Number | 14678-96-7 | |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| IUPAC Name | 1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Synonyms | 5-amino-1-(o-chlorophenyl)pyrazole | |

| Appearance | Expected to be a solid at room temperature | Based on related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Based on related compounds[2] |

Synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine: A Modern Approach

The synthesis of 1-aryl-1H-pyrazol-5-amines is a well-established area of organic chemistry. Traditional methods often involve lengthy reaction times and the use of harsh reagents. However, modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of efficiency, yield, and environmental impact. Below is a detailed protocol for the synthesis of 1-aryl-1H-pyrazol-5-amines, which can be specifically adapted for the preparation of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Microwave-Assisted Synthesis Protocol

This method provides a rapid and efficient route to the target compound with minimal need for purification. The reaction proceeds via the condensation of an aryl hydrazine with an appropriate α-cyanoketone or a related precursor in an acidic aqueous medium under microwave irradiation.

Experimental Protocol:

-

Reagent Preparation: In a fume hood, add 2-chlorophenylhydrazine hydrochloride (1.0 mmol) and a suitable α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) to a 2-5 mL microwave reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add 1 M hydrochloric acid (3 mL) to the vial.

-

Reaction Setup: Securely cap the vial and place it in the microwave reactor.

-

Microwave Irradiation: Heat the reaction mixture to 150°C and hold for 10-15 minutes with stirring.

-

Work-up and Isolation: After cooling, carefully uncap the vial in a fume hood. Basify the reaction mixture to a pH of 9-10 with 10% aqueous sodium hydroxide. The product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

This protocol is notable for its use of water as a solvent, high yields (typically 70-90%), and rapid reaction times.

Caption: Potential mechanism of action for pyrazole derivatives.

Anti-inflammatory and Analgesic Properties

The pyrazole core is a well-known pharmacophore in the development of anti-inflammatory drugs. Some non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazolone structure. The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial and Antifungal Activity

Certain chlorophenyl-pyrazole derivatives have shown promising activity against various bacterial and fungal strains. The lipophilicity imparted by the chlorophenyl group can facilitate penetration of microbial cell membranes, contributing to their antimicrobial effects.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on data for structurally similar aminopyrazoles.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion and Future Directions

1-(2-Chlorophenyl)-1H-pyrazol-5-amine is a valuable chemical entity with significant, yet largely untapped, potential in drug discovery and materials science. Its structural relationship to a well-validated class of bioactive compounds provides a strong impetus for its further investigation. Future research should focus on:

-

Synthesis and Characterization: The development and optimization of synthetic routes to this compound and its derivatives, along with full analytical characterization (NMR, MS, IR, and elemental analysis).

-

Biological Screening: Comprehensive screening against a panel of disease-relevant targets, particularly protein kinases, to identify novel therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and phenyl rings to elucidate the structural requirements for optimal biological activity and selectivity.

This in-depth technical guide serves as a foundational resource to stimulate and support further research into the promising chemical and biological properties of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

References

-

Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2015). Scientia Pharmaceutica. [Link]

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). Molecules. [Link]

-

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]

-

Acute Toxicity: oral - Registration Dossier. ECHA. [Link]

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). Ovid. [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). ResearchGate. [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). Semantic Scholar. [Link]

-

1-isopropyl-2,2-dimethyltrimethylene diisobutyrate - Registration Dossier. ECHA. [Link]

-

CCDC 2326861: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

Sources

The 5-Aminopyrazole Scaffold: Synthetic Architecture and Therapeutic Utility

[1]

Executive Summary

The 1-aryl-1H-pyrazol-5-amine moiety represents a "privileged scaffold" in modern medicinal chemistry and agrochemical development. Its structural rigidity, capacity for diverse hydrogen bonding, and specific electronic profile make it an ideal template for designing bioactive ligands. This guide analyzes the technical nuances of synthesizing this core, controlling regioselectivity during ring closure, and exploiting its reactivity to generate fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and phenylpyrazoles (GABA antagonists like Fipronil).

Structural Paradigm & Electronic Properties

The 1-aryl-1H-pyrazol-5-amine system consists of a five-membered aromatic heterocycle substituted at the N1 position with an aryl group and at the C5 position with a primary amine.

-

Tautomerism: While theoretically capable of amino-imino tautomerism, the amino form is predominantly favored in the solid state and in solution due to the preservation of aromaticity within the pyrazole ring.

-

Nucleophilicity: The C5-amine is moderately nucleophilic. However, the N2 nitrogen of the pyrazole ring also possesses nucleophilic character, which is critical when designing cyclization reactions to form fused systems.

-

Regio-ambiguity: A defining challenge in the synthesis of these compounds is distinguishing between the 5-amino and 3-amino isomers. The steric and electronic effects of the N1-aryl substituent play a pivotal role in directing the initial nucleophilic attack during synthesis.

Synthetic Architectures: The Regioselectivity Challenge

The most robust route to 1-aryl-1H-pyrazol-5-amines is the condensation of arylhydrazines with

The Mechanism of Regiocontrol

The reaction proceeds via a Michael-type addition followed by cyclization.[1] The regioselectivity is dictated by which nitrogen of the hydrazine (the substituted

-

Route A (5-Amino Product): The unsubstituted

of the hydrazine attacks the most electrophilic carbon (e.g., the ethoxy carbon in ethoxymethylenemalononitrile). This is generally favored under neutral or mild acidic conditions. -

Route B (3-Amino Product): If the

attacks first, or if the substrate directs attack to the nitrile carbon initially, the 3-amino isomer may form.

Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the mechanistic divergence and the pathway to the desired 5-amino scaffold.

Figure 1: Mechanistic pathway for the regioselective synthesis of 1-aryl-5-aminopyrazoles. The N-beta attack is critical for securing the 5-amino position.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a self-validating, high-yield synthesis of a core intermediate. This method minimizes the formation of the 3-amino isomer by utilizing the high electrophilicity of the ethoxy group in the starting material.

Target Compound: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS Registry: 5334-48-5

Materials

-

Phenylhydrazine (97%)

-

(Ethoxymethylene)malononitrile (98%)

-

Ethanol (Absolute)[2]

-

Sodium Acetate (Catalyst/Buffer - optional but recommended for pH control)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; control addition rate to maintain ambient temperature.

-

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).[2] The starting material spot should disappear, replaced by a lower Rf fluorescent spot. -

Work-up: Cool the mixture to room temperature and then to

in an ice bath. The product typically precipitates as a solid. -

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

) and then hexane ( -

Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane).

-

Validation:

-

Yield: Expect 80–90% (White to pale yellow solid).

-

Melting Point:

.[2] -

1H NMR (DMSO-d6):

6.60 (s, 2H,

-

Therapeutic & Agrochemical Landscape

The 5-aminopyrazole core is not just an end-product but a versatile launchpad for bioactive molecules.

Case Study: Fipronil (Agrochemical)

Fipronil is a broad-spectrum insecticide that exemplifies the potency of the 1-aryl-5-aminopyrazole class.

-

Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

-

Mechanism of Action (MOA): It acts as a potent blocker of the GABA-gated chloride channel. By binding to the channel pore, it prevents chloride influx, leading to neuronal hyperexcitation and death in insects.

-

Selectivity: Fipronil exhibits high affinity for insect GABA receptors but low affinity for mammalian counterparts, providing a crucial safety margin.

Visualization: Fipronil Mechanism of Action

Figure 2: Pharmacological pathway of Fipronil. The molecule selectively blocks the GABA-gated chloride channel, causing lethal hyperexcitation in target pests.

Pharmaceutical Application: Kinase Inhibitors

Reacting the 5-amino group with 1,3-diketones yields pyrazolo[1,5-a]pyrimidines . These fused systems are bioisosteres of purines (ATP) and are extensively used to develop ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs) in cancer therapy.

Data Summary: Comparative Synthetic Methods

| Method | Reagents | Conditions | Regioselectivity (5-NH2 : 3-NH2) | Yield | Notes |

| Classical | Arylhydrazine + | Reflux, EtOH | Moderate (Mixture possible) | 60-75% | Solvent dependent; often requires chromatography. |

| Enaminone | Arylhydrazine + (Ethoxymethylene)malononitrile | Reflux, EtOH | High (>95:5) | 85-95% | Preferred route; leaving group (OEt) directs nucleophilic attack. |

| Microwave | Arylhydrazine + | MW, Solvent-free | High | 80-90% | Green chemistry approach; rapid reaction times. |

| One-Pot | Aldehyde + Hydrazine + Alkyne | Catalyst (Cu/L-proline) | Variable | 70-85% | Multicomponent coupling; useful for library generation. |

References

-

Regioselective Synthesis of 5-Aminopyrazoles

-

Fipronil Mechanism & Chemistry

- Title: Fipronil Technical Fact Sheet.

- Source: National Pesticide Inform

-

URL:[Link]

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- Source: MDPI (Molecules).

-

URL:[Link]

-

General Pyrazole Synthesis Review

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Pyrazole Scaffold in Medicinal Chemistry: A Historical and Technical Whitepaper on Drug Discovery

Executive Summary

The pyrazole moiety—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry. Characterized by its unique physicochemical properties, including robust aromaticity, tautomeric equilibrium, and exceptional hydrogen-bonding capabilities, the pyrazole ring serves as a versatile pharmacophore. This whitepaper explores the historical evolution of pyrazole-based compounds, dissects the structure-activity relationship (SAR) causality of landmark drugs like celecoxib, and provides a self-validating experimental workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Historical Milestones: From Serendipity to Rational Design

The journey of pyrazole from a synthetic curiosity to a cornerstone of pharmacology spans over a century of chemical innovation:

-

1883 - The Birth of Pyrazolone: The history of pyrazole therapeutics began serendipitously when German chemist Ludwig Knorr, attempting to synthesize quinoline derivatives, accidentally synthesized antipyrine (phenazone) 1. This compound became the first synthetic pyrazolone derivative to exhibit potent antipyretic and analgesic actions in humans [[2]]().

-

1889 - Foundational Synthesis: Eduard Buchner reported the first deliberate synthesis of the unsubstituted pyrazole ring via the decarboxylation of 3,4,5-tricarboxylic acid pyrazole [[3]]().

-

1954 - Natural Isolation: For decades, pyrazoles were thought to be strictly synthetic. This paradigm shifted when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from the tropical plant Houttuynia cordata4.

-

1990s - The COX-2 Revolution: The rational design of 1,5-diarylpyrazoles led to the discovery of celecoxib. By selectively inhibiting the inducible cyclooxygenase-2 (COX-2) enzyme while sparing the constitutive COX-1, celecoxib provided profound anti-inflammatory benefits without the severe gastrointestinal toxicity associated with traditional NSAIDs 5.

Mechanistic Causality: The Structure-Activity Relationship (SAR) of Celecoxib

To understand why pyrazole is so effective, one must examine the causality behind its structural interactions. The pyrazole ring itself acts as a rigid, planar spacer that precisely orients functional groups into distinct binding pockets of target proteins 6.

In the case of celecoxib (a 1,5-diarylpyrazole), the SAR is driven by three critical components:

-

The 1-(4-Sulfamoylphenyl) Group: This moiety is strictly required for COX-2 inhibition. It inserts deeply into a hydrophilic secondary side pocket present in COX-2 (but sterically blocked in COX-1), establishing crucial hydrogen bonds with Arg513 and His90 5.

-

The 3-Trifluoromethyl (

) Group: The electron-withdrawing -

The 5-(4-Methylphenyl) Group: This provides the necessary steric bulk to maximize hydrophobic interactions in the main COX-2 channel, effectively acting as a wedge that stabilizes the enzyme-inhibitor complex [[7]]().

Mechanism of selective COX-2 inhibition by the pyrazole derivative celecoxib.

Quantitative Data: Pharmacological Profiling

The versatility of the pyrazole ring is evident in the diverse range of therapeutic targets it can engage. The table below summarizes the quantitative and qualitative profiles of landmark pyrazole-based therapeutics.

| Compound | Primary Target / Mechanism | Therapeutic Indication | Key Structural Feature |

| Antipyrine | Non-selective COX | Analgesic / Antipyretic | Pyrazolone core |

| Celecoxib | COX-2 (Selective inhibitor) | Osteoarthritis / Inflammation | 1,5-diarylpyrazole, 3- |

| Rimonabant | CB1 Receptor antagonist | Anti-obesity | 1,5-diarylpyrazole scaffold |

| Sildenafil | PDE5 inhibitor | Erectile Dysfunction | Pyrazolopyrimidine fused ring |

| Edaravone | Free radical scavenger | ALS / Arterial wall injury | 3-methyl-1-phenyl-2-pyrazolin-5-one |

| Eltrombopag | TPO receptor agonist | Thrombocytopenia | Pyrazolone-azo derivative |

Data synthesized from historical pharmacological profiles 4, 2.

Experimental Workflow: Synthesis and Validation of 1,5-Diarylpyrazoles

To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. The following methodology details the synthesis of a celecoxib analog via the Knorr pyrazole synthesis, explicitly explaining the causality behind each chemical choice [[7]]().

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvent Selection

-

Action: Dissolve 1 equivalent of an asymmetric 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) and 1.1 equivalents of 4-sulfamoylphenylhydrazine hydrochloride in absolute ethanol.

-

Causality: Ethanol is chosen as a protic solvent because it effectively solubilizes both the hydrophobic diketone and the polar hydrazine hydrochloride salt, while its boiling point (78°C) provides the optimal thermal energy for the subsequent cyclodehydration without causing reagent degradation.

Step 2: Acid-Catalyzed Cyclocondensation

-

Action: Add a catalytic amount of 6N HCl and reflux the mixture for 8 hours.

-

Causality: The addition of HCl is critical. It protonates the highly electrophilic carbonyl oxygen adjacent to the

group, facilitating the initial nucleophilic attack by the more nucleophilic

Step 3: Reaction Monitoring (Self-Validation A)

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Causality: TLC acts as an immediate self-validation checkpoint. The complete disappearance of the UV-active diketone spot confirms that the condensation has reached completion, preventing the carryover of unreacted starting materials into the purification phase.

Step 4: Regiochemical Validation (Self-Validation B)

-

Action: Purify the product via recrystallization and analyze using

-NMR and 2D-NOESY. -

Causality: Because asymmetric diketones can yield two regioisomers, structural validation is mandatory. In

-NMR, the unique C4-H proton of the pyrazole ring will appear as a distinct singlet (typically around

Step 5: Biological Validation

-

Action: Subject the purified compound to in vitro fluorometric COX-1 and COX-2 inhibition assays.

-

Causality: Chemical purity does not guarantee biological efficacy. The compound must demonstrate a low

for COX-2 and a high

Self-validating experimental workflow for the synthesis and screening of pyrazole derivatives.

Conclusion

References

-

"An Overview on A Pyrazole : Promising Moiety", Asian Journal of Pharmacy and Technology. URL: 1

-

"Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview", SciSpace. URL: 4

-

"pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review", IJNRD. URL: 6

-

"Celecoxib", Wikipedia. URL: 5

-

"Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives", International Journal of Pharmaceutical Sciences Review and Research. URL: 3

-

"Pyrazolone", Wikipedia. URL: 2

-

"New Celecoxib Derivatives as Anti-Inflammatory Agents", Journal of Medicinal Chemistry. URL: 7

Sources

Thermochemical Properties of Pyrazole and Imidazole Energetic Materials: A Technical Guide

Executive Summary

The transition from traditional carbon-backbone explosives (TNT, RDX) to high-nitrogen heterocyclic compounds represents a paradigm shift in energetic materials science. This guide analyzes the thermochemical distinctions between pyrazole (1,2-diazole) and imidazole (1,3-diazole) derivatives.

While both scaffolds offer high density and positive heats of formation (HOF), they serve distinct strategic roles. Pyrazoles, characterized by the N-N bond, typically exhibit higher enthalpies of formation ($ \Delta_f H^\circ $), translating to superior detonation velocities. Imidazoles, utilizing the N-C-N motif, generally offer enhanced thermal stability and intermolecular hydrogen bonding, making them ideal candidates for insensitive munitions (IM).

Structural Fundamentals & Enthalpic Drivers[1]

The energetic performance of these heterocycles is governed by their bond topologies. Understanding the causal link between nitrogen positioning and energy release is critical for molecular design.

The N-N vs. N-C-N Trade-off

-

Pyrazole (N-N Bond): The presence of the N-N single bond (bond energy

160 kJ/mol) vs. the C-N bond ( -

Imidazole (N-C-N Bond): The separation of nitrogen atoms confers greater aromatic stability and symmetry. This often results in higher crystal densities due to efficient packing (promoted by intermolecular hydrogen bonding in NH-containing derivatives) but slightly lower specific impulse.

Oxygen Balance and Density

To compete with HMX or RDX, these scaffolds must be functionalized.

-

Nitro ($ -NO_2 $): Increases density and oxygen balance but increases sensitivity.

-

Amino ($ -NH_2 $): Increases density via H-bonding and desensitizes the molecule (push-pull effect) but lowers oxygen balance.

-

Azido ($ -N_3 $): Massively increases

but drastically compromises thermal stability.

Thermochemical Characterization Methodologies

Trustworthy data relies on rigorous experimental protocols. The following workflows ensure self-validating results.

Protocol A: Determination of Heat of Formation (Bomb Calorimetry)

Context: Standard combustion enthalpy is the primary input for calculating detonation parameters (EXPLO5/Cheetah).

-

Sample Preparation: Pelletize the energetic material (approx. 0.5 g) to ensure controlled burn rates. If the material is a powder, use a benzoic acid spike (standard reference material) to ensure complete combustion.

-

Bomb Loading: Place sample in a platinum crucible within a constant-volume decomposition vessel (bomb). Add 1 mL of deionized water to absorb acid gases (

, -

Pressurization: Charge with oxygen to 3.0 MPa (30 bar).

-

Ignition & Measurement: Fire the fuse. Record temperature rise using a thermistor with precision

. -

Correction (Crucial for Energetics):

-

Nitric Acid Correction: High-nitrogen compounds generate significant

. Titrate the bomb washings with 0.1M NaOH to determine moles of -

Wire Correction: Subtract heat generated by the fuse wire combustion.

-

-

Calculation: Convert

(internal energy of combustion) to

Protocol B: Thermal Stability Profiling (DSC/TGA)

Context: Determining the onset of decomposition (

-

Calibration: Calibrate DSC heat flow and temperature using Indium (

) and Zinc ( -

Encapsulation: Use aluminum pans with a pinhole lid (to prevent pressure buildup/rupture) or high-pressure gold-plated pans if containment is required. Sample mass: 0.5–2.0 mg (keep low to prevent sensor damage from detonation).

-

Dynamic Heating: Run multiple scans at varying heating rates (

). -

Kinetic Analysis: Apply the Kissinger Method to determine

:

Comparative Data Analysis

The table below contrasts key pyrazole and imidazole derivatives against the benchmark RDX.

| Compound | Structure Type | Density ( | Detonation Vel.[2][3][4][5][6] ( | Impact Sens. [J] | ||

| RDX (Ref) | Nitramine | 1.82 | +70 | 8,750 | 210 | 7.5 |

| 3,4-DNP | Pyrazole | 1.87 | +21 (Solid) | 8,100 | 285 | > 20 |

| MTNP | Pyrazole | 1.82 | +306 | 8,800 | 251 | 12 |

| LLM-116 | Pyrazole | 1.90 | -56 | 8,400 | 290 | Insensitive |

| 2,4-DNI | Imidazole | 1.61 | -35 | ~7,300 | 270 | > 40 |

| TNI | Imidazole | 1.78 | +54 | 8,300 | 230 | 68 (h50 cm) |

-

Analysis:

-

3,4-DNP (3,4-Dinitropyrazole): Outperforms RDX in thermal stability (

) and density, making it a superior candidate for deep-well perforation charges where heat resistance is paramount. -

MTNP (1-Methyl-3,4,5-trinitropyrazole): The N-methylation and addition of a third nitro group boost the HOF significantly (+306 kJ/mol), pushing the detonation velocity past RDX.

-

LLM-116: The amino group provides insensitivity (via H-bonding) at the cost of HOF, yet density remains elite (1.90 g/cm³).

-

Decomposition Mechanisms & Workflow

Understanding failure modes (decomposition) is as important as performance.

Decomposition Pathways

Research indicates distinct initial steps for these isomers.

-

Pyrazoles: Often initiate via N-N bond cleavage or

homolysis. -

Imidazoles: Often initiate via Nitro-Nitrite isomerization followed by NO elimination, or ring C-N cleavage.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to validation, highlighting the "Go/No-Go" decision gates based on thermal stability and sensitivity.

Caption: Figure 1.[5] Integrated workflow for the synthesis and thermochemical validation of high-nitrogen energetic materials.

Synthesis & Safety Considerations

Safety Warning: The synthesis of polynitroazoles involves exothermic nitration reactions. Reactions must be conducted behind blast shields with remote temperature monitoring.

General Synthesis Strategy (Nitration)

The most common route to high-performance derivatives is the nitration of the parent heterocycle.

-

Nitrating Agent: Mixed acid (

) or Oleum/ -

Temperature Control:

-

Mononitration: Often proceeds at 0–25°C.

-

Polynitration: Requires elevated temperatures (60–100°C), increasing runaway risk.

-

-

Quenching: Pouring reaction mixture onto crushed ice (exothermic!).

The "Green" Salt Approach

To avoid the instability of covalent polynitro compounds, researchers increasingly synthesize Energetic Salts .

-

Mechanism:[6][8][12][13][14] Reacting an acidic nitropyrazole (e.g., 3,5-DNP) with a nitrogen-rich base (Hydrazine, Hydroxylamine).

-

Benefit: This forms ionic bonds that stabilize the lattice, reducing vapor pressure and impact sensitivity while maintaining high detonation energy.

References

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

-

Zhang, J., et al. (2013). "Sensitivity and Performance of Azole-Based Energetic Materials." Journal of Physical Chemistry A. Link

-

Huo, H., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." MDPI Molecules. Link

-

Gutowski, K. E., et al. (2006). "Accurate Thermochemical Properties for Energetic Materials Applications." Journal of Physical Chemistry A. Link

-

Yang, Z., et al. (2021). "Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials." ACS Omega. Link

Sources

- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. mdpi.com [mdpi.com]

- 4. Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - 北京理工大学 [pure.bit.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Theoretical exploration of energetic molecular design strategy: functionalization of C or N and structural selection of imidazole or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Analytical Methods for the Quantification of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 14678-96-7 | MW: 193.63 g/mol )

Introduction and Analytical Strategy

1-(2-Chlorophenyl)-1H-pyrazol-5-amine is a critical heterocyclic building block widely utilized in the synthesis of biologically active compounds, including p38 MAP kinase inhibitors and agricultural pyrazole insecticides[1]. Due to its role as both a synthetic intermediate and a potential trace impurity in final Active Pharmaceutical Ingredients (APIs), establishing robust, highly specific quantification methods is paramount.

As an Application Scientist, I have designed this protocol to provide two orthogonal, self-validating analytical strategies:

-

HPLC-UV: Optimized for bulk potency, purity assessment, and reaction monitoring where high concentration accuracy is required[2].

-

UPLC-MS/MS: Engineered for trace-level quantification, bioanalysis, and impurity profiling in complex matrices, leveraging high sensitivity and mass selectivity[3].

Fig 1. End-to-end orthogonal analytical workflow for pyrazole-5-amine quantification.

Protocol 1: HPLC-UV for Potency and Purity Assessment

Mechanistic Rationale

Aminopyrazoles are prone to severe peak tailing on standard silica-based stationary phases due to secondary interactions between the basic exocyclic amine and residual silanols. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is employed in the mobile phase. TFA acts as a strong ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks. This causality is critical for accurate integration and achieving a mass balance of >99%[2].

Chromatographic Conditions

-

Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm) or equivalent.

-

Mobile Phase A: 0.1% TFA in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 230 nm (optimal for pyrazole conjugated systems)[2].

-

Injection Volume: 5.0 μL.

-

Gradient Program:

-

0.0 - 2.0 min: 5% B

-

2.0 - 10.0 min: 5% B → 95% B

-

10.0 - 12.0 min: 95% B

-

12.0 - 12.1 min: 95% B → 5% B

-

12.1 - 15.0 min: 5% B (Re-equilibration)

-

Step-by-Step Methodology

-

Standard Preparation: Accurately weigh 10.0 mg of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

-

Working Solutions: Dilute the stock solution with Mobile Phase A to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

-

Sample Preparation: Dissolve the synthesized batch or reaction aliquot in Methanol, filter through a 0.22 μm PTFE syringe filter, and dilute to an expected concentration of ~50 µg/mL.

-

Execution: Load vials into the autosampler maintained at 15 °C. Execute the gradient method.

Self-Validation Checkpoint (System Suitability): Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is validated for use ONLY if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates (N) > 2000.

Quantitative Data Presentation

| Validation Parameter | Result / Acceptance Criteria |

| Linearity Range | 1.0 – 100.0 µg/mL ( |

| Limit of Detection (LOD) | 0.3 µg/mL (S/N = 3) |

| Limit of Quantification (LOQ) | 1.0 µg/mL (S/N = 10) |

| Intra-day Precision (RSD) | ≤ 1.2% (n=6) |

| Retention Time ( | ~6.45 min |

Protocol 2: UPLC-MS/MS for Trace and Bioanalytical Quantification

Mechanistic Rationale

For trace impurity tracking or pharmacokinetic studies, UV detection lacks the required sensitivity. In positive electrospray ionization (ESI+), the exocyclic amine of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine readily accepts a proton to form the

Fig 2. ESI-MS/MS fragmentation pathway of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Mass Spectrometry Conditions

-

Instrument: Waters Xevo TQ-S or equivalent Triple Quadrupole.

-

Ionization Mode: ESI Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 500 °C.

-

Desolvation Gas Flow: 800 L/hr.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Analyte | 194.1 | 177.1 | 25 | 15 | Quantifier |

| Analyte | 194.1 | 111.0 | 25 | 28 | Qualifier |

Step-by-Step Methodology (Protein Precipitation Extraction)

-

Matrix Spiking: Aliquot 50 µL of plasma (or complex matrix) into a 1.5 mL Eppendorf tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., a deuterated pyrazole analog at 10 ng/mL). The acidic environment ensures the amine remains protonated, preventing binding to denatured proteins.

-

Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase strength.

-

Chromatography: Inject 2.0 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm). Run a rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) from 10% B to 90% B over 3 minutes at 0.4 mL/min[3].

Self-Validation Checkpoint (Matrix Effect & Carryover): Inject a blank matrix sample followed immediately by the LLOQ (Lower Limit of Quantification) standard (e.g., 1.0 ng/mL). The LLOQ peak signal-to-noise (S/N) ratio must be ≥ 10. The subsequent blank injection must show no interfering peaks > 20% of the LLOQ area at the analyte's retention time.

References

1.[2] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: 2.[1] Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: 3.[4] Certificate of Analysis - 3-Methyl-1-tosyl-1H-pyrazol-5-amine. ChemScene. Available at: 4.[3] Novel Series of Amino-Pyrazole Ureas with Potent in Vitro Antileishmanial Activity. DNDi. Available at:

Sources

Using 1-(2-Chlorophenyl)-1H-pyrazol-5-amine as a building block in organic synthesis

Executive Summary

This guide details the synthetic utility of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS 126520-01-2), a "privileged scaffold" in medicinal chemistry. Unlike generic aminopyrazoles, the ortho-chloro substitution on the N1-phenyl ring provides critical steric bulk that influences regioselectivity during cyclization and enhances metabolic stability in final drug candidates. This compound is a primary building block for pyrazolo[1,5-a]pyrimidines (e.g., Pim-1, p38 MAPK inhibitors) and pyrazolo[3,4-b]pyridines .

Chemical Profile & Reactivity Logic

The Scaffold Architecture

The molecule possesses three distinct reactive sites that allow for orthogonal functionalization. Understanding the electronic bias of these sites is crucial for designing self-validating protocols.

-

Site A (Exocyclic Amine -

): The primary nucleophile. It reacts with 1,3-electrophiles to initiate ring fusion. -

Site B (Ring Nitrogen - N2): A secondary nucleophilic site. In cyclocondensations, this nitrogen attacks the electrophile after the initial amine attack, closing the fused ring.

-

Site C (C4 Carbon): Electron-rich due to resonance from the amine. It is susceptible to electrophilic aromatic substitution (halogenation, formylation) before or after ring fusion.

The "Ortho-Chloro" Effect

The 2-chlorophenyl group is not merely a bystander.

-

Conformational Lock: The bulky chlorine atom forces the phenyl ring out of planarity with the pyrazole core (dihedral angle > 45°). This reduces aggregation in solution, improving solubility compared to the unsubstituted phenyl analog.

-

Regiocontrol: During cyclization with unsymmetrical 1,3-dielectrophiles, the steric clash between the o-Cl and the incoming electrophile can enhance regioselectivity, favoring the formation of 7-substituted isomers over 5-substituted ones in pyrazolo[1,5-a]pyrimidines.

Application Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most high-value application of the title compound. The resulting scaffold mimics the ATP purine core, making it ideal for kinase inhibitor development.

Visual Workflow (DOT Diagram)

Figure 1: Mechanistic pathway for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds via an initial attack of the exocyclic amine followed by cyclodehydration.

Detailed Experimental Protocols

Protocol A: Regioselective Cyclocondensation with Enaminones

Objective: Synthesis of 3-cyano-7-aryl-pyrazolo[1,5-a]pyrimidine derivatives. Rationale: Using glacial acetic acid acts as both solvent and catalyst, protonating the enaminone carbonyl to activate it for nucleophilic attack by the pyrazole amine.

Reagents:

-

1-(2-Chlorophenyl)-1H-pyrazol-5-amine (1.0 equiv)

-

3-(Dimethylamino)-1-arylprop-2-en-1-one (Enaminone) (1.1 equiv)

-

Glacial Acetic Acid (0.5 M concentration relative to amine)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole amine in glacial acetic acid.

-

Addition: Add the enaminone in a single portion. The solution typically turns yellow/orange.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours.

-

Self-Validating Check: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting amine spot (low R_f, strongly UV active) must disappear. If the amine persists after 5 hours, add 0.1 equiv of sodium acetate to buffer the acidity.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (5x volume).

-

Precipitation: Neutralize carefully with saturated

solution to pH 7–8. The product will precipitate as a solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Expected Yield: 75–85% Data Interpretation:

-

1H NMR: Look for the disappearance of the broad

singlet (approx. 5.5 ppm) and the appearance of pyrimidine protons (doublets around 8.5 ppm and 7.0 ppm with

Protocol B: Sandmeyer-Type Iodination (C4 Functionalization)

Objective: Converting the C4-H to C4-I for subsequent Suzuki Coupling.

Rationale: The C4 position is nucleophilic. Using N-iodosuccinimide (NIS) is milder than

Reagents:

-

Pyrazolo[1,5-a]pyrimidine scaffold (from Protocol A) (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) (0.2 M)

Methodology:

-

Dissolve the scaffold in dry ACN at room temperature.

-

Add NIS portion-wise over 10 minutes to avoid exotherms.

-

Stir at RT for 2 hours.

-

Self-Validating Check: The reaction mixture often darkens. TLC should show a new, less polar spot.

-

-

Quench with 10% sodium thiosulfate solution to remove excess iodine (color changes from dark red to pale yellow).

-

Extract with EtOAc, dry over

, and concentrate.

Comparative Data: Solvent Effects on Cyclization

The choice of solvent significantly impacts the yield and reaction time for the condensation step.

| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| Glacial AcOH | None (Self) | 118 | 3 | 88 | Recommended. Cleanest profile. |

| Ethanol | Piperidine | 78 | 8 | 65 | Slower; requires chromatography. |

| Pyridine | None | 115 | 12 | 70 | Difficult workup (pyridine removal). |

| DMF | 140 | 2 | 55 | Degradation observed; tar formation. |

Troubleshooting & Expert Tips

-

Issue: Regioisomer Mixtures.

-

Cause: If reacting with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), you may get a mixture of 5-methyl-7-phenyl and 5-phenyl-7-methyl isomers.

-

Solution: The 2-chlorophenyl group steers the reaction. The bulkier group of the diketone generally ends up distal to the N1-aryl group to minimize steric clash. To ensure >95% regioselectivity, use enaminones instead of diketones (Protocol A), as the amine attacks the

of the enaminone exclusively.

-

-

Issue: Low Solubility of Starting Material.

-

Solution: While the 2-chloro derivative is more soluble than the unsubstituted analog, it can still be stubborn. Sonication in AcOH for 5 minutes prior to heating ensures a homogeneous reaction start.

-

References

-

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

-

General Reactivity of 5-Aminopyrazoles

-

Green Synthesis Methodologies

- Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Source: Royal Society of Chemistry (RSC Advances).

-

URL:[Link]

-

Compound Data (CAS 126520-01-2)

Sources

In vitro experimental design using 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

An In-Depth Guide to the In Vitro Experimental Design and Application of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2] The unique structural and electronic properties of the pyrazole core allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π–π stacking.[1] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral effects.[3][4][5]

This document focuses on 1-(2-Chlorophenyl)-1H-pyrazol-5-amine , a specific derivative that holds significant promise as a chemical building block for the synthesis of novel therapeutic agents.[6][7] The presence of a chlorophenyl group can enhance biological activity, while the aminopyrazole core is a well-established precursor for constructing more complex, fused heterocyclic systems.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical, robust in vitro screening cascade to elucidate the biological potential of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Chapter 1: Foundational Characterization & Preliminary Assessment

Before investigating specific biological activities, it is imperative to establish the compound's fundamental physicochemical and cytotoxic properties. These initial experiments are critical for interpreting data from subsequent, more complex assays and for ensuring their technical validity. Poor solubility, for instance, can lead to false-negative results, while high cytotoxicity can non-specifically affect numerous cellular processes.[10]

Workflow for Preliminary Compound Assessment

This initial phase establishes the practical working parameters for all subsequent in vitro studies.

Caption: Foundational workflow from solubility and cytotoxicity to mechanistic assays.

Protocol 1: Determination of Aqueous Solubility

Rationale: The solubility of a compound in aqueous buffers and cell culture media dictates the maximum achievable concentration in an assay without precipitation. This parameter is crucial for dose-response studies.[10] This protocol uses High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In separate microcentrifuge tubes, add an excess amount of the compound to 1 mL of Phosphate-Buffered Saline (PBS) and 1 mL of complete cell culture medium (e.g., DMEM with 10% FBS).

-

Equilibration: Incubate the samples at 37°C for 24 hours with gentle agitation to ensure saturation.

-

Clarification: Centrifuge the samples at 14,000 x g for 15 minutes to pellet the undissolved compound.

-

Quantification: Carefully collect the supernatant and analyze it using a validated HPLC method with a standard curve to determine the concentration.[10] The mobile phase and column must be optimized for pyrazole derivatives.

-

Data Interpretation: The resulting concentration is the saturated solubility in each medium. This value represents the highest concentration that should be used in subsequent aqueous-based assays.

Protocol 2: Broad-Spectrum Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Screening against a panel of cancer cell lines from different tissue origins provides a preliminary indication of potential anticancer activity and establishes a working concentration range for future experiments.

Methodology:

-

Cell Seeding: Seed cells from various cancer lines (e.g., MCF-7, A549, HepG2, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine in culture medium, starting from the maximum soluble concentration determined in Protocol 1. The final DMSO concentration in all wells must be kept constant and low (<0.5%). Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Treat the cells with the compound dilutions and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 28.3 |

| HepG2 | Liver Cancer | 8.9 |

| HCT116 | Colon Cancer | 15.1 |

| HDF | Normal Fibroblast | > 100 |

This data suggests potential selective cytotoxicity against cancer cells, particularly liver cancer, warranting further investigation into anticancer mechanisms.[6]

Chapter 2: Elucidating Anticancer Mechanisms of Action

The broad cytotoxic activity observed in cancer cell lines necessitates a deeper investigation into the specific mechanisms driving cell death. Pyrazole derivatives are known to induce apoptosis, cause cell cycle arrest, and inhibit key protein kinases involved in oncogenic signaling.[2][13][14]

Anticancer Mechanistic Investigation Workflow

Caption: A logical workflow for investigating the anticancer mechanism of action.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: This protocol determines whether the compound's cytotoxic effect is mediated by arresting the cell cycle at a specific checkpoint (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases by flow cytometry.[14]

Methodology:

-

Cell Treatment: Seed HepG2 cells (or the most sensitive cell line from Protocol 2) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in one phase compared to the vehicle control indicates cell cycle arrest.

Table 2: Hypothetical Cell Cycle Distribution in HepG2 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Vehicle (DMSO) | 65.2% | 15.5% | 19.3% |

| Compound (IC₅₀) | 62.8% | 13.1% | 24.1% |

| Compound (2x IC₅₀) | 25.4% | 8.9% | 65.7% |

This data suggests a dose-dependent arrest in the G2/M phase, a common mechanism for agents that interfere with microtubule formation or DNA damage checkpoints.[15]

Protocol 4: Quantification of Apoptosis by Annexin V/PI Staining

Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a marker for membrane integrity, only entering cells in late apoptosis or necrosis.

Methodology:

-

Cell Treatment: Treat cells as described in Protocol 3 for a relevant time point (e.g., 24 or 48 hours).

-

Harvesting and Staining: Harvest all cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Data Interpretation: A significant increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Protocol 5: Broad Kinase Inhibition Profiling

Rationale: Many pyrazole derivatives function as kinase inhibitors.[13] Rather than testing individual kinases, a broad profiling screen against a panel of relevant oncogenic kinases (e.g., EGFR, VEGFR-2, CDKs, AKT1) is a highly efficient method to identify potential molecular targets.[2][13] This is typically performed as a service or with commercially available kits.

Methodology:

-

Compound Submission: Provide the compound to a commercial vendor (e.g., Eurofins, Promega) that offers kinase screening services.

-

Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor compound. The result is usually reported as the percent inhibition at a given concentration (e.g., 10 µM).

-

Data Interpretation: Identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% inhibition). These hits become the primary candidates for further validation through direct enzyme inhibition assays (to determine IC₅₀) and cellular assays (e.g., Western blotting for downstream substrate phosphorylation).

Chapter 3: Investigating Anti-inflammatory Potential

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, making the investigation of anti-inflammatory properties a logical avenue.[15] The primary mechanisms to explore are the direct inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production in immune cells.

Proposed Anti-inflammatory Mechanism of Action

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]